6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
6-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNLWWDEVDTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-ethoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.
Hydrolysis: Water or aqueous base is used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is the carboxylic acid derivative.
Coupling Reactions: The major products are biaryl derivatives.
Scientific Research Applications
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in research applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Quinoline-4-carbonyl chloride derivatives often vary in the substituents on the phenyl ring at the 2-position and the halogen or functional groups at other positions. Key structural analogs include:
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., ethoxy, methoxy) enhance electron density on the quinoline core, influencing reactivity in nucleophilic acyl substitution reactions. In contrast, electron-withdrawing groups (e.g., chloro in ) may reduce reactivity at the carbonyl chloride site.
- Molecular Weight : Bulkier substituents (e.g., propylphenyl in ) increase molecular weight, which may impact solubility and melting points.
Physical and Spectroscopic Properties
- Melting Points: Ethoxy-substituted derivatives generally exhibit lower melting points compared to chloro-substituted analogs due to reduced symmetry and weaker intermolecular forces. For instance, N-(2-ethoxyphenyl)benzenesulfonamide (a related compound) melts at 88°C , while chloro-substituted quinolines often melt above 150°C .
- NMR Data: ¹H NMR: The ethoxy group (-OCH₂CH₃) in the target compound shows characteristic triplet (~1.4 ppm, CH₃) and quartet (~4.0 ppm, OCH₂) signals, distinct from methoxy (-OCH₃) singlets at ~3.8 ppm in analogs like D6 . ¹³C NMR: The carbonyl chloride (COCl) carbon resonates at ~165–170 ppm, while quinoline carbons appear between 120–150 ppm, varying slightly with substituent electronic effects .
Biological Activity
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.78 g/mol. The compound features a chloro substituent at the 6-position and an ethoxy group at the 2-position of the quinoline ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.78 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Quinoline derivatives are known to exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in certain pathogens, including malaria parasites. Additionally, these compounds can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Anticancer Properties
Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. The mechanism involves inducing cell cycle arrest and apoptosis through chromatin condensation and nuclear fragmentation.
Table: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces G1/S phase arrest |
| K-562 | 20 | Apoptosis via DNA interaction |
| HeLa | 25 | Chromatin condensation and nuclear fragmentation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Quinoline derivatives have shown effectiveness against various bacterial strains. The presence of the chloro group enhances the compound's reactivity towards bacterial enzymes, potentially leading to bactericidal effects .
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated a marked increase in apoptotic cells following treatment.
- Antimicrobial Efficacy : A separate investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions starting from substituted quinolines. Key steps include Friedel-Crafts acylation for introducing the ethoxyphenyl group and chlorination using reagents like thionyl chloride (SOCl₂) for carbonyl chloride formation. Microwave-assisted synthesis (60–120°C, 30–60 min) and solvent-free conditions are recommended to improve yield (65–85%) and reduce side products . Continuous flow reactors enhance scalability by maintaining precise temperature control (ΔT ±2°C) and reducing reaction time by 40% compared to batch methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 7.2–7.8 ppm, quinoline C-Cl at δ 110–115 ppm) .
- FT-IR : Confirms carbonyl chloride (C=O stretch at ~1780 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of the 2-ethoxyphenyl group (dihedral angle ~68° with quinoline core) and crystallographic purity (>99%) .
Q. How does the ethoxyphenyl substituent at position 2 influence reactivity compared to para-substituted analogs?
- Methodology : Ortho-substitution (2-ethoxyphenyl) introduces steric hindrance, reducing nucleophilic attack at the quinoline C4-carbonyl chloride by ~30% compared to para-substituted derivatives. Kinetic studies (UV-Vis monitoring at 300 nm) show slower hydrolysis rates (t₁/₂ = 45 min vs. 25 min for para-substituted analogs) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology :
- Directing groups : The ethoxy group’s electron-donating nature activates the quinoline C3 and C5 positions for electrophilic substitution. DFT calculations (B3LYP/6-31G*) predict a 1.5:1 preference for C5 over C3 nitration .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity (C5:C3 ratio increases from 1.2:1 in DCM to 1.8:1 in DMF) by stabilizing transition states .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in structure-activity studies?
- Methodology :
- Dose-response analysis : EC₅₀ values for antimicrobial activity (5–10 μM) vs. cytotoxicity (IC₅₀ = 20–25 μM) suggest a therapeutic window. Use dual-parameter assays (e.g., resazurin for viability and CFU counting for microbial inhibition) .
- Substituent tuning : Replacing the ethoxy group with methoxy reduces cytotoxicity by 50% but retains antimicrobial potency, indicating electronic effects dominate selectivity .
Q. What computational models best predict interactions between this compound and biological targets (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina) : Predicts binding affinity (ΔG = −9.2 kcal/mol) to ATP-binding pockets of EGFR kinase via hydrogen bonding with the quinoline nitrogen and hydrophobic interactions with the ethoxyphenyl group .
- MD simulations (GROMACS) : Confirm stable binding (RMSD < 2 Å over 50 ns) and identify key residues (e.g., Met793) for mutagenesis validation .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data in aqueous vs. organic solvents?
- Resolution :
- pH-dependent solubility : The compound is insoluble in water (logP = 3.8) but forms stable micelles with SDS (critical micelle concentration = 0.1 mM), increasing apparent solubility to 2.5 mg/mL. Conflicting reports arise from unaccounted surfactant use .
- Crystallinity : Amorphous forms (solvent evaporation) show 3× higher solubility in DMSO than crystalline forms (slow cooling) .
Key Comparative Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
